2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile
CAS No.:
Cat. No.: VC13253358
Molecular Formula: C19H14ClN3O3S
Molecular Weight: 399.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN3O3S |
|---|---|
| Molecular Weight | 399.9 g/mol |
| IUPAC Name | 2-[4-chloro-1-(4-methoxyphenyl)-2,5-dioxopyrrol-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C19H14ClN3O3S/c1-10-8-11(2)22-17(14(10)9-21)27-16-15(20)18(24)23(19(16)25)12-4-6-13(26-3)7-5-12/h4-8H,1-3H3 |
| Standard InChI Key | NWZPCTMJEFOSEQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=C1C#N)SC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl)C |
| Canonical SMILES | CC1=CC(=NC(=C1C#N)SC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl)C |
Introduction
Chemical Structure and Functional Significance
Core Structural Features
The target compound features a 1H-pyrrole core substituted at position 1 with a 4-methoxyphenyl group, at position 3 with a thioether-linked 4,6-dimethylnicotinonitrile moiety, and at position 4 with a chlorine atom. The pyrrole ring is further functionalized with two ketone groups at positions 2 and 5, rendering it a 2,5-dioxo-2,5-dihydro-1H-pyrrole system. The nicotinonitrile component introduces a pyridine ring with methyl groups at positions 4 and 6 and a nitrile group at position 2, creating a conjugated system that may enhance electronic interactions in biological targets .
Electronic and Steric Effects
The 4-methoxyphenyl group contributes electron-donating methoxy substituents, potentially stabilizing the pyrrole ring through resonance. Conversely, the chlorine atom at position 4 introduces an electron-withdrawing effect, creating a polarized electronic environment that could facilitate nucleophilic attacks at the thioether linkage. The methyl groups on the nicotinonitrile moiety likely impose steric hindrance, influencing the molecule’s binding affinity to enzymatic pockets .
Synthesis and Optimization
Thioether Linkage Installation
The thioether bridge likely forms via nucleophilic displacement of a halide or sulfonate leaving group by a thiolate anion. In analogous syntheses, El-Sayed et al. (2022) generated thiazolidinone derivatives by reacting Schiff bases with thioglycolic acid under microwave conditions, achieving yields of 89–96% . Adapting this method, the nicotinonitrile-thiol precursor could attack a halogenated pyrrole intermediate, with microwave irradiation accelerating the reaction.
Table 1: Hypothetical Synthetic Conditions for Thioether Formation
| Reactant | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Pyrrole-3-bromide + Nicotinonitrile-thiol | Piperidine | 80 | 12 | 88* |
| Pyrrole-3-tosylate + Nicotinonitrile-thiol | K2CO3 | 70 | 15 | 82* |
*Theoretical yields extrapolated from source .
Final Functionalization
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum is expected to exhibit key absorptions at:
-
~1250 cm⁻¹: C-O-C asymmetric stretch of the methoxy group.
-
~690 cm⁻¹: C-S stretch of the thioether linkage.
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d6, 400 MHz):
-
δ 3.85 (s, 3H): Methoxy protons.
-
δ 2.50 (s, 6H): Methyl groups on nicotinonitrile.
-
δ 7.20–8.10 (m, 4H): Aromatic protons from 4-methoxyphenyl.
13C NMR (DMSO-d6, 100 MHz):
-
δ 116.5: Nitrile carbon.
-
δ 170.2, 168.7: Ketone carbons.
-
δ 55.3: Methoxy carbon.
Table 2: Hypothetical NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H: OCH3 | 3.85 | Singlet | Methoxy protons |
| 1H: CH3 | 2.50 | Singlet | Nicotinonitrile methyl |
| 13C: C≡N | 116.5 | - | Nitrile carbon |
| 13C: C=O | 170.2 | - | Pyrrole diketone |
Biological Activity and Molecular Docking
Anticancer Activity
The nicotinonitrile moiety is structurally analogous to kinase inhibitors like imatinib. Preliminary in vitro assays on MCF-7 breast cancer cells could reveal IC50 values in the low micromolar range, with apoptosis induction via caspase-3 activation.
Environmental and Toxicological Profile
Degradation Pathways
Under UV irradiation, the thioether linkage may oxidize to sulfone or sulfoxide derivatives, as observed in related compounds. Hydrolysis of the nitrile group could release cyanide ions, necessitating environmental risk assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume